1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)hexahydropyrimidine
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Overview
Description
1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine is a complex organic compound with the molecular formula C28H28N2O This compound is characterized by its unique structure, which includes a hexahydropyrimidine ring substituted with benzyl and methoxy-naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of N-benzylethane-1,2-diamine with 1-naphthaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy-naphthyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)imidazolidine
- 1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)pyrrolidine
Uniqueness
1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine is unique due to its hexahydropyrimidine ring structure, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C29H30N2O |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)-1,3-diazinane |
InChI |
InChI=1S/C29H30N2O/c1-32-27-18-17-25-15-8-9-16-26(25)28(27)29-30(21-23-11-4-2-5-12-23)19-10-20-31(29)22-24-13-6-3-7-14-24/h2-9,11-18,29H,10,19-22H2,1H3 |
InChI Key |
LBDXIXIKZSPZMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3N(CCCN3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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